![molecular formula C10H19NO5S B6150031 2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid CAS No. 57496-45-4](/img/new.no-structure.jpg)
2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid is a chemical compound with the molecular formula C10H19NO5S It is often used in research and industrial applications due to its unique chemical properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis .
Mode of Action
The tert-butoxycarbonyl (boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets by releasing the protected amine group under specific conditions.
Biochemical Pathways
Compounds with similar structures are often used in peptide synthesis, suggesting that they might play a role in protein synthesis or modification .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of a methanesulfinyl group. The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the reactions. For instance, the Boc group can be introduced using di-tert-butyl dicarbonate under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various amino acid derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis. This protection is crucial for preventing unwanted reactions at the amino group while allowing for selective coupling reactions.
Case Study: Synthesis of Peptide Hormones
In a study focused on synthesizing peptide hormones, Boc-D-Met-OH was utilized to protect the amino group of methionine during solid-phase peptide synthesis (SPPS). The use of this compound allowed for high yields and purity of the final peptide products, demonstrating its effectiveness in complex peptide assembly .
Drug Development
The compound's structure and properties make it a candidate for drug development, particularly in creating new therapeutic agents. Its ability to modulate biological activity through structural modifications can lead to the development of drugs targeting specific pathways.
Example: Anticancer Agents
Research has indicated that derivatives of this compound exhibit potential anticancer properties. In vitro studies showed that these derivatives could inhibit cancer cell proliferation by inducing apoptosis, suggesting their utility in developing new cancer therapies .
Biological Buffering Agent
Another significant application is its role as a non-ionic organic buffering agent in cell cultures. The compound helps maintain stable pH levels during biochemical reactions, which is essential for optimal enzyme activity and cell viability.
Application in Cell Culture
In cell culture experiments, this compound has been used to buffer media within the pH range of 6-8.5. This application is critical for studies involving mammalian cells where pH stability is vital for maintaining cellular functions and metabolic processes .
Analytical Chemistry
The compound also finds applications in analytical chemistry, particularly in chromatography and mass spectrometry. Its unique properties allow it to serve as a standard reference material for method validation and calibration.
Use in Chromatographic Techniques
In high-performance liquid chromatography (HPLC), this compound has been employed to separate various amino acids and peptides effectively. Its stability under different solvent conditions makes it an ideal candidate for such analytical applications .
Summary Table of Applications
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-4-methylsulfinylbutanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid is unique due to the presence of both the Boc protecting group and the methanesulfinyl group. This combination allows for versatile chemical reactivity and makes it a valuable intermediate in synthetic chemistry .
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoic acid (CAS No. 1163303-84-1) is a compound with significant potential in various biological applications. Its structure features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methanesulfinyl moiety linked to a butanoic acid backbone. This unique combination of functional groups suggests diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The molecular formula of this compound is C10H19NO6S, with a molecular weight of approximately 281.33 g/mol. The compound is characterized by its stability under standard conditions, although specific boiling points and solubility data are not extensively documented in current literature.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₉NO₆S |
Molecular Weight | 281.33 g/mol |
CAS Number | 1163303-84-1 |
Purity | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that compounds with similar structures often exhibit modulation of immune responses, potentially acting as agonists or antagonists for specific receptors.
Immune Modulation
Recent studies have highlighted the role of similar compounds in immune modulation. For instance, derivatives of this compound may influence Toll-like receptor (TLR) pathways, which are crucial for innate immunity. In particular, TLR2 agonists have been shown to evoke Th1 or Th2 immune responses, suggesting that this compound could serve as a vaccine adjuvant or therapeutic agent in immune-related disorders .
Antioxidant Properties
Another area of interest is the antioxidant potential of sulfinyl-containing compounds. The methanesulfinyl group may confer protective effects against oxidative stress by scavenging reactive oxygen species (ROS), thus providing a basis for further investigation into its therapeutic applications in diseases characterized by oxidative damage.
Case Studies
- TLR Agonism : A study evaluating the structure-activity relationship (SAR) of TLR2 agonists noted that compounds with similar acyl groups exhibited significant activity at low concentrations (EC50 values in the low nanomolar range). This suggests that modifications to the structure of this compound could enhance its efficacy as an immune modulator .
- Oxidative Stress : In vitro assays demonstrated that sulfinyl compounds can reduce oxidative stress markers in cellular models, indicating potential use in mitigating conditions like neurodegenerative diseases .
Properties
CAS No. |
57496-45-4 |
---|---|
Molecular Formula |
C10H19NO5S |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
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